10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one
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Overview
Description
10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one is a pyridochromene.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is synthesized through various chemical reactions, including von Pechmann reaction, which is used to obtain pyrido[3,4-c]psoralens by starting from specific acetates and subsequent dehydrogenation processes (Morón, Nguyen, & Bisagni, 1983). Another method involves the reaction of 4-hydroxy-6-methyl-2-pyridone with various compounds to form 4H-pyrano[3,2-c]pyridines, showing diverse chemical reactivity and forming complex structures (Mekheimer, Mohamed, & Sadek, 1997).
Photophysical Properties
- Studies on related compounds such as 1-methyl-4-amino-5H-[1]benzopyrano[3,4-c]pyridin-5-one and 2-methyl-4-amino-5H-[1]benzopyrano[3,4-c]pyridin-5-one have explored their emission spectra, polarization, and molecular association in different solvents and temperatures, revealing insights into their photophysical behaviors (Fujimoto & Inuzuka, 1982).
Applications in Heterocyclic Chemistry
- The compound's framework is utilized in creating carbon-phosphorus heterocycles, serving as cannabinoid precursors. These syntheses contribute to the development of new compounds within the cannabinoid analogue family, showcasing the structural versatility and potential biological relevance of this chemical backbone (Rampal, Berlin, Pantaleo, McGuffy, & Helm, 1981).
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-13-7-8-19(2)11-14(13)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
InChI Key |
MEBZGLZNIWIHGA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CN(CC3)C)C(=O)OC2=C1)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CN(CC3)C)C(=O)OC2=C1)O |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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